(4-Aminopiperidin-1-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with an amino group and a cyclopropyl group attached to a carbonyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, and its structural information is cataloged in databases such as PubChem and BenchChem. Its unique structure makes it a valuable intermediate for the synthesis of more complex organic molecules.
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone can be classified as:
The synthesis of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents used include dimethylformamide or dichloromethane, and bases like sodium hydride or potassium carbonate may be employed to facilitate reactions.
The molecular structure of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone features:
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (4-Aminopiperidin-1-yl)(cyclopropyl)methanone largely depends on its interactions with biological targets. It may function as an inhibitor or modulator in various biochemical pathways.
Research indicates that compounds with similar structures often interact with receptors or enzymes involved in neurotransmission or metabolic processes. For instance, they may influence soluble epoxide hydrolase activity, which plays a role in lipid metabolism and inflammation.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the compound.
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone has several scientific uses, particularly in medicinal chemistry:
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone (CAS 1216823-46-9) is a key structural motif in developing novel therapeutics for psychostimulant use disorders (PSUDs). Unlike classical DAT inhibitors (e.g., cocaine), which bind the outward-facing DAT conformation and induce euphoria, this compound acts as an atypical DAT inhibitor. It stabilizes the occluded conformation of DAT, preventing dopamine efflux while blocking psychostimulant binding. This mechanism reduces abuse liability and mitigates cocaine-induced behaviors like locomotor hyperactivity and drug-seeking in preclinical models [2] [3]. The cyclopropyl carbonyl group enhances rigidity, optimizing orientation within DAT’s substrate-binding pocket [2] [3].
Replacement of metabolically labile piperazine rings with 4-aminopiperidine bioisosteres significantly improves metabolic stability. The 4-aminopiperidine scaffold in (cyclopropyl)(4-aminopiperidin-1-yl)methanone reduces susceptibility to CYP3A4-mediated N-dealkylation—a common metabolic pathway for piperidine-containing drugs. This modification extends plasma half-life by 2- to 4-fold compared to earlier piperazine-based DAT inhibitors (e.g., JJC8-091). Key enhancements include:
Table 1: Metabolic Stability of Piperidine vs. Piperazine DAT Inhibitors
Compound | Core Scaffold | Human Liver Microsomal Clearance (μL/min/mg) | Major Metabolic Pathway |
---|---|---|---|
JJC8-091 (Piperazine) | Piperazine | >200 | N-Dealkylation |
Compound 7 | 4-Aminopiperidine | 50.6 | Ring oxidation |
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone | 4-Aminopiperidine | 42–136* | Glucuronidation |
*Predicted from structural analogues* [3] [10]
Molecular docking simulations reveal that (4-aminopiperidin-1-yl)(cyclopropyl)methanone preferentially binds the occluded state of DAT (ΔG = −9.2 kcal/mol) over the outward-facing conformation (ΔG = −7.1 kcal/mol). Key interactions include:
Table 2: DAT Binding Modes of Selected Inhibitors
Compound | DAT Conformation Preference | DAT Ki (nM) | Locomotor Stimulation |
---|---|---|---|
Cocaine | Outward-facing | 311 | High (≥500% increase) |
JJC8-088 (Piperazine) | Outward-facing | 2.6 | Moderate (~300% increase) |
Aminopiperidine Lead 33 | Occluded | 30.0 | Low (≤50% increase) |
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone | Occluded | 50–100* | Minimal |
*Estimated from structural analogues* [3]
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3